

Application Notes and Protocols: Potassium Sodium Tartrate Tetrahydrate in Buffer Solutions

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Compound of Interest

Compound Name: *Potassium sodium tartrate tetrahydrate*

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Introduction to Potassium Sodium Tartrate Tetrahydrate in Buffer Preparation

Potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt, is a dual salt of tartaric acid. Its properties make it a valuable component in the preparation of buffer solutions for various scientific applications, including in the food and cosmetics industries, and as a laboratory reagent. In biochemical and pharmaceutical contexts, tartrate buffers are particularly useful for applications requiring a mildly acidic pH.

Tartaric acid is a diprotic acid, meaning it can donate two protons. The dissociation constants (pKa) for tartaric acid are approximately 2.9 and 4.4. This allows for the creation of effective buffer systems in the pH ranges of roughly 2.0 to 3.8 and 3.4 to 5.4. By adjusting the ratio of the acidic form (tartaric acid) to the basic form (tartrate salt), a stable pH can be maintained.

Properties of Potassium Sodium Tartrate Tetrahydrate

A summary of the key physical and chemical properties of **potassium sodium tartrate tetrahydrate** is provided in the table below.

Property	Value
Chemical Formula	$\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$
Molecular Weight	282.22 g/mol
Appearance	Colorless to white crystalline solid
Solubility in Water	Soluble
pH (of a 1 in 10 solution)	Typically between 7.0 and 8.5
pKa1 of Tartaric Acid	~2.9
pKa2 of Tartaric Acid	~4.4
Buffering Range	pH 2.0 - 3.8 and pH 3.4 - 5.4

Applications in Research and Drug Development

Tartrate buffers are utilized in a variety of applications due to their ability to maintain a stable pH in the acidic range.

- **Enzyme Assays:** Many enzymes exhibit optimal activity within a specific pH range. Tartrate buffers can be used to maintain the required pH for studying enzyme kinetics and activity.
- **Drug Formulation:** The stability and solubility of many pharmaceutical compounds are pH-dependent. Tartrate buffers can be employed as excipients in liquid dosage forms to maintain an optimal pH, thereby ensuring the drug's efficacy and shelf-life.
- **Chemical Analysis:** In analytical procedures, such as the Fehling's test for reducing sugars, potassium sodium tartrate is a key component of the reagent solution, where it complexes with copper ions in an alkaline medium.
- **Cosmetics:** It is also used as a buffering agent in the cosmetics industry.[\[1\]](#)

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Tartrate Buffer Solution (pH 3.0)

This protocol describes the preparation of a 0.1 M tartrate buffer at pH 3.0 by combining solutions of tartaric acid and potassium sodium tartrate.

Materials:

- Tartaric Acid ($C_4H_6O_6$, MW: 150.09 g/mol)
- **Potassium Sodium Tartrate Tetrahydrate** ($KNaC_4H_4O_6 \cdot 4H_2O$, MW: 282.22 g/mol)
- Deionized Water
- Volumetric flasks
- Beakers
- Stir plate and stir bar
- pH meter

Procedure:

- Prepare a 0.1 M Tartaric Acid Solution:
 - Weigh out 15.01 g of tartaric acid.
 - Dissolve the tartaric acid in approximately 800 mL of deionized water in a 1 L beaker.
 - Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.
- Prepare a 0.1 M Potassium Sodium Tartrate Solution:
 - Weigh out 28.22 g of **potassium sodium tartrate tetrahydrate**.
 - Dissolve the potassium sodium tartrate in approximately 800 mL of deionized water in a 1 L beaker.
 - Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.

- Prepare the Tartrate Buffer (pH 3.0):
 - In a beaker, mix equal volumes of the 0.1 M tartaric acid solution and the 0.1 M potassium sodium tartrate solution. This will result in a solution with a pH of approximately 2.9.[\[2\]](#)
 - Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.
 - While monitoring the pH, slowly add small volumes of the 0.1 M tartaric acid solution or a dilute HCl solution dropwise to adjust the pH to exactly 3.0.[\[2\]](#)

Note: The pH of a buffer is less dependent on its concentration than on the ratio of the acidic and basic components; however, more dilute buffers have a lower buffering capacity.[\[2\]](#)

Protocol 2: Preparation of Tartrate Buffer Solutions (pH 2.9 and 4.2)

The following table provides the quantities of tartaric acid and sodium tartrate dihydrate required to prepare 1 L of a 10 mM tartrate buffer at pH 2.9 and 4.2.

Target pH	Tartaric Acid (MW: 150.09 g/mol)	Sodium Tartrate Dihydrate (MW: 230.08 g/mol)	Final Volume
2.9	1.13 g (7.5 mmol)	0.58 g (2.5 mmol)	1 L
4.2	0.375 g (2.5 mmol)	2.07 g (9.0 mmol)	1 L

Procedure:

- Weigh the indicated amounts of tartaric acid and sodium tartrate dihydrate.
- Dissolve both components in approximately 900 mL of deionized water in a 1 L beaker.
- Transfer the solution to a 1 L volumetric flask.
- Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

- Bring the final volume to 1 L with deionized water and mix thoroughly.
- Verify the final pH with a calibrated pH meter.

Protocol 3: Use of Potassium Sodium Tartrate in an α -Amylase Enzyme Assay

This protocol details an assay for determining the activity of α -amylase, where a solution containing potassium sodium tartrate is used in the colorimetric detection of the reaction product.

Principle:

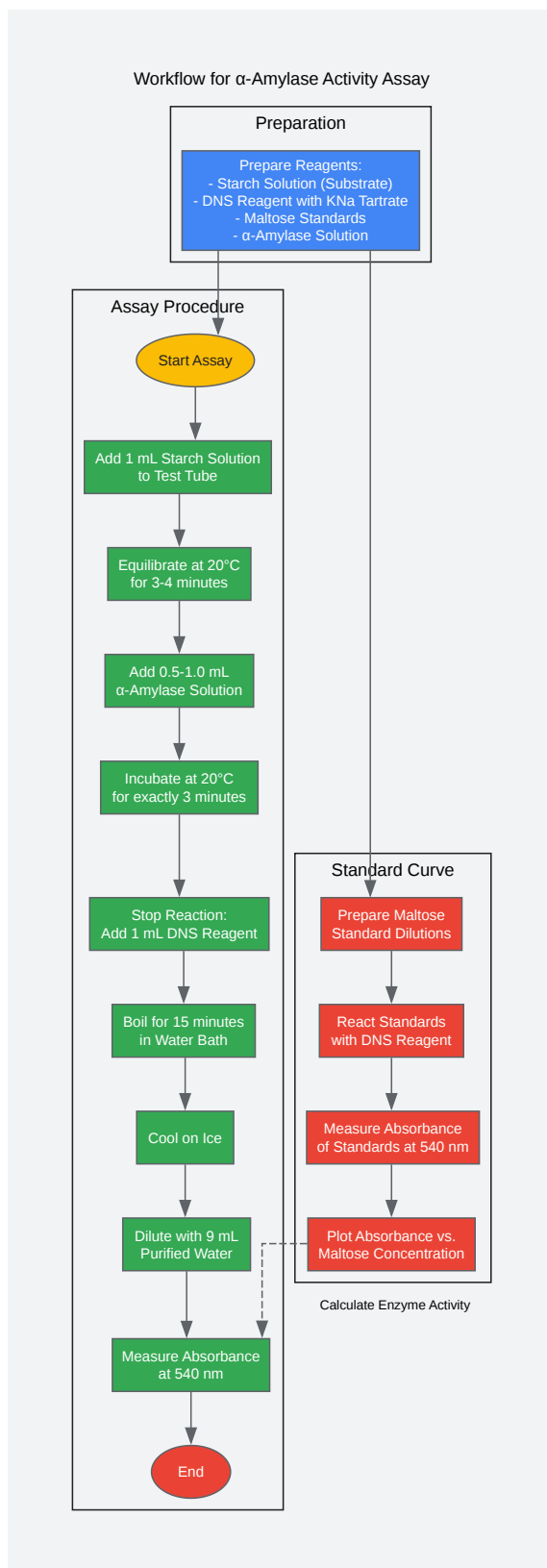
α -Amylase catalyzes the hydrolysis of starch into reducing sugars (primarily maltose). The amount of reducing sugar produced is quantified by reacting it with 3,5-dinitrosalicylic acid (DNS). In an alkaline environment and upon heating, the DNS is reduced by the sugars, resulting in a color change from yellow to reddish-brown, which can be measured spectrophotometrically at 540 nm. The potassium sodium tartrate in the DNS reagent helps to stabilize the color complex.

Materials:

- α -Amylase enzyme solution
- 1% (w/v) Starch solution (substrate)
- DNS Reagent:
 - 3,5-Dinitrosalicylic acid
 - **Potassium sodium tartrate tetrahydrate**
 - Sodium hydroxide (NaOH)
- Maltose standard solutions
- Spectrophotometer

- Water bath (100°C)
- Test tubes

Experimental Workflow for α -Amylase Assay



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References

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- 2. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
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